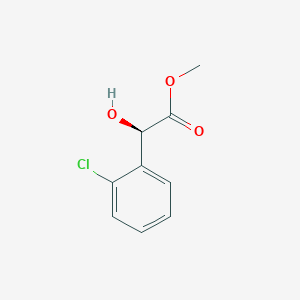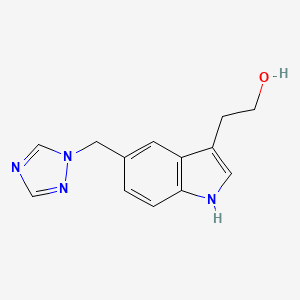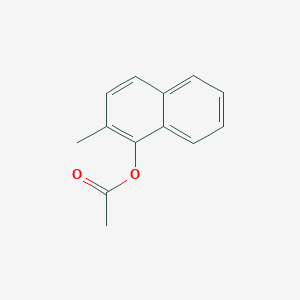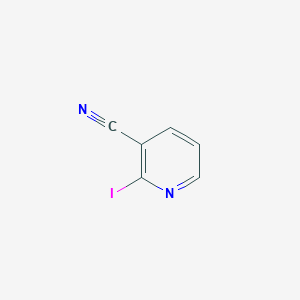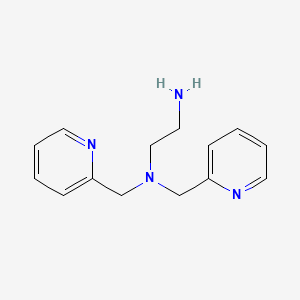
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-
Overview
Description
“1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” is a chemical compound with the molecular formula C14H18N4 . It is also known by other names such as N,N’-Bis(2-pyridinylmethyl)-1,2-ethanediamine . This compound is often used in research and development .
Molecular Structure Analysis
The molecular weight of “1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” is 242.31952 Da . The monoisotopic mass is 242.153152 Da .Scientific Research Applications
1. Synthesis of Benzimidazoles
- Summary of Application: This compound is used as a catalyst for the synthesis of benzimidazoles through acceptorless dehydrogenative coupling (ADC) of 1,2-phenylenediamine and benzyl alcohol .
- Methods of Application: The compound is bonded to reduced graphene oxide/palladium nanoparticles to form a nanocomposite. This nanocomposite is then used as a catalyst in the ADC process .
- Results: The method has several advantages such as short reaction time, large surface area, and high thermal stability of the catalyst. The catalyst can be reused several times without significant loss of catalytic activity .
2. Metal-organic Frameworks (MOFs) Linkers
- Summary of Application: This compound is used as a linker in the construction of MOFs .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The use of this compound as a linker can improve research in MOFs .
3. Antimicrobial Activity
- Summary of Application: Derivatives of this compound were synthesized and screened for in vitro antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
4. Spin-Crossover Materials
- Summary of Application: This compound is used in the design of Fe (II) complexes for the development of spin-crossover (SCO) materials, which are appealing for applications such as molecular switches and information storage .
- Methods of Application: By incorporating para-substituted benzene groups into the ligand’s pyridine moiety, two polymorphs, α and β, were obtained, both exhibiting SCO activity .
- Results: Notably, the β polymorph displayed a spin crossover temperature of 270 K, which is approaching room temperature .
5. Organic-Linker Blocks
- Summary of Application: This compound is used as an organic-linker block in the construction of Metal-organic Frameworks (MOFs) .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The use of this compound as an organic-linker block can improve research in MOFs .
6. Biological Properties
- Summary of Application: Benzimidazoles, which can be synthesized using this compound, have a wide range of biological properties and therapeutic potentialities such as anticoagulant, treatment of ichthyosis, lamellar, anti-oxidants, anti-diabetic, treatment of hepatitis C virus (HCV) infection, antipsychotic, anti-epilepsy, anti-HIV-1, anti-ulcer, anti-hypertensive, antifungal, antiparasitc, anticancer .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
7. Heterogeneous Catalyst
- Summary of Application: This compound is used as a catalyst for the synthesis of 2-substituted benzimidazoles via acceptorless dehydrogenative coupling of alcohols and aromatic diamine .
- Methods of Application: The compound is bonded to reduced graphene oxide/palladium nanoparticle to form a nanocomposite. This nanocomposite is then used as a catalyst in the process .
- Results: The method has several advantages such as short reaction time, large surface area, and high thermal stability of the catalyst. The catalyst can be reused several times without significant loss of catalytic activity .
8. Metal-organic Frameworks (MOFs) Linkers
- Summary of Application: This compound is used as an organic-linker block in the construction of MOFs .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The use of this compound as an organic-linker block can improve research in MOFs .
9. Cell Activity
Safety And Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
properties
IUPAC Name |
N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFCAGWTCKBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447324 | |
| Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |
CAS RN |
189440-33-3 | |
| Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



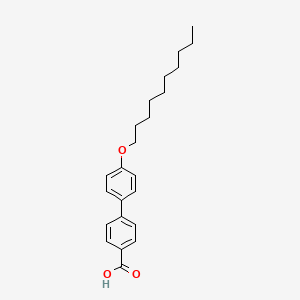
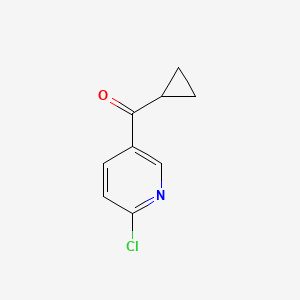
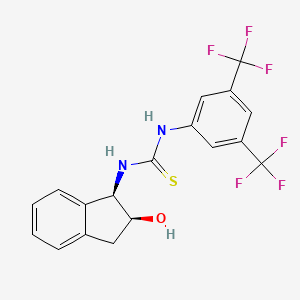
![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)
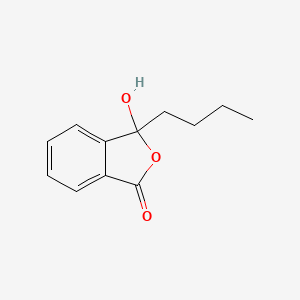
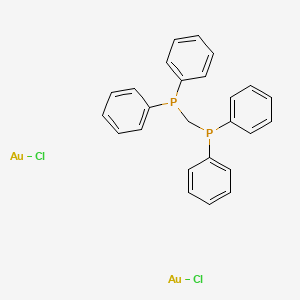
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
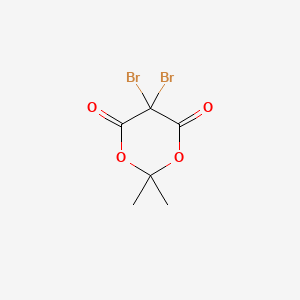
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)
